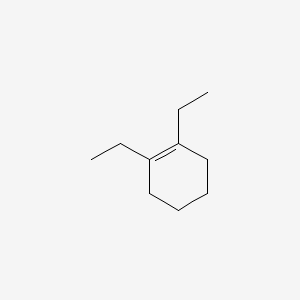
1,2-Diethylcyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diethylcyclohex-1-ene is an organic compound with the molecular formula C10H18 It is a derivative of cyclohexene, where two ethyl groups are substituted at the 1 and 2 positions of the cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Diethylcyclohex-1-ene can be synthesized through several methods. One common approach involves the alkylation of cyclohexene. This process typically uses ethyl halides (such as ethyl bromide) in the presence of a strong base like sodium amide (NaNH2) to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of precursors followed by selective dehydrogenation. The use of metal catalysts such as palladium or platinum can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Diethylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding diols or ketones.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) can reduce the double bond, converting it into 1,2-diethylcyclohexane.
Substitution: Halogenation reactions can occur, where halogens such as bromine (Br2) add across the double bond to form dihalides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Formation of diols or ketones.
Reduction: Formation of 1,2-diethylcyclohexane.
Substitution: Formation of dihalides.
Wissenschaftliche Forschungsanwendungen
1,2-Diethylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 1,2-Diethylcyclohex-1-ene involves its interaction with specific molecular targets. For example, in oxidation reactions, the compound’s double bond reacts with oxidizing agents, leading to the formation of intermediate species that eventually yield the final oxidized products. The pathways involved in these reactions depend on the nature of the reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
1,2-Diethylcyclohex-1-ene can be compared with other similar compounds such as:
1,2-Dimethylcyclohex-1-ene: Similar in structure but with methyl groups instead of ethyl groups. The larger ethyl groups in this compound can lead to different steric and electronic effects.
1,2-Dipropylcyclohex-1-ene: Contains propyl groups, which are larger than ethyl groups, potentially leading to more significant steric hindrance and different reactivity.
Cyclohexene: The parent compound without any substituents, serving as a basis for comparison in terms of reactivity and physical properties.
Eigenschaften
CAS-Nummer |
93112-32-4 |
|---|---|
Molekularformel |
C10H18 |
Molekulargewicht |
138.25 g/mol |
IUPAC-Name |
1,2-diethylcyclohexene |
InChI |
InChI=1S/C10H18/c1-3-9-7-5-6-8-10(9)4-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
VJKWRJZRTVBJTH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(CCCC1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


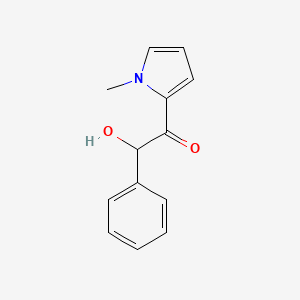
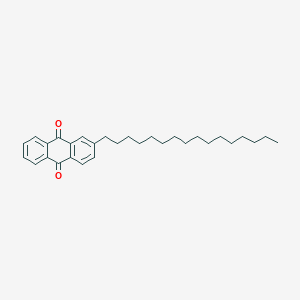
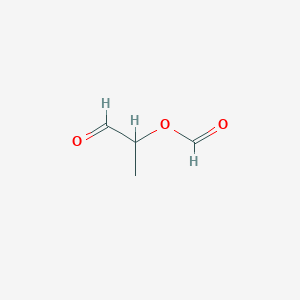

![{Bis[(octan-2-yl)oxy]methyl}benzene](/img/structure/B14368859.png)


![(5E)-5-[(4-Chlorophenyl)imino]-4-methylfuran-2(5H)-one](/img/structure/B14368874.png)
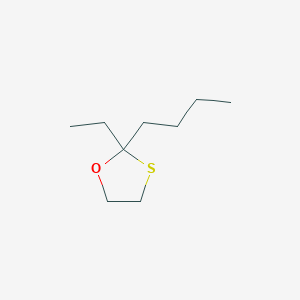
![1,1'-Methylenebis[2-(tridecyloxy)benzene]](/img/structure/B14368881.png)
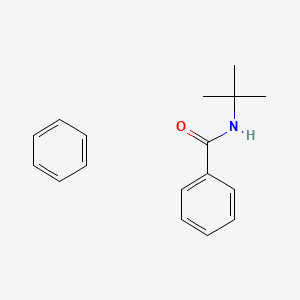
![4-{[6-(3-Methyl-1,2-oxazol-5-YL)hexyl]oxy}benzoic acid](/img/structure/B14368887.png)
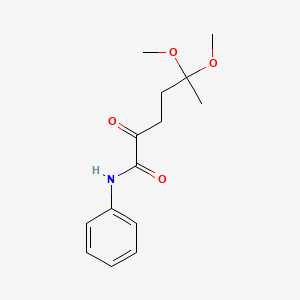
![3-Oxa-1-azatricyclo[5.2.0.0~2,4~]nonane](/img/structure/B14368908.png)
